1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
Overview
Description
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a methyl group
Mechanism of Action
Target of Action
Related compounds such as 2-chloro-4-nitrophenol have been studied, and it’s known that these compounds often interact with various enzymes and proteins within the cell .
Mode of Action
CNP-8 . The bacterium uses a two-component FAD-dependent monooxygenase, HnpAB, to convert 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone . This suggests that 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine may also undergo similar enzymatic transformations.
Biochemical Pathways
CNP-8 involves the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Result of Action
CNP-8 results in the formation of maleylacetate, as evidenced by HPLC-MS analysis . This suggests that this compound may also result in similar degradation products.
Action Environment
Biochemical Analysis
Biochemical Properties
Related compounds such as 2-chloro-4-nitrophenol have been reported to interact with various enzymes and proteins
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine typically involves the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the piperazine ring.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential activity against neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as a precursor in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine include other piperazine derivatives, such as:
1-(2-Chloro-4-nitrophenyl)piperazine: Lacks the methyl group, which may affect its binding affinity and activity.
1-(2-Chloro-4-nitrophenyl)-4-ethylpiperazine: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and interactions.
1-(2-Chloro-4-nitrophenyl)-4-phenylpiperazine: Substituted with a phenyl group, which can significantly change its pharmacological profile.
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFIYCVVTWWGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385500 | |
Record name | 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16154-62-4 | |
Record name | 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16154-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.